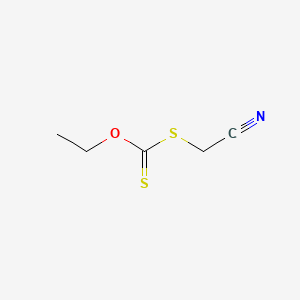

S-(Cyanomethyl) O-ethyl carbonodithioate

Description

Structure

3D Structure

Properties

IUPAC Name |

O-ethyl cyanomethylsulfanylmethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS2/c1-2-7-5(8)9-4-3-6/h2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYURBBIIHCNUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073574 | |

| Record name | O-Ethyl S-cyanomethyl xanathate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59463-54-6 | |

| Record name | S-(Cyanomethyl) O-ethyl carbonodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59463-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonodithioic acid, S-(cyanomethyl) O-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059463546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Ethyl S-cyanomethyl xanathate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Cyanomethyl O Ethyl Carbonodithioate

Established Synthetic Routes and Reaction Conditions

The primary and most established method for synthesizing S-(Cyanomethyl) O-ethyl carbonodithioate involves a nucleophilic substitution reaction. This route utilizes an alkali metal salt of O-ethyl xanthate, such as potassium O-ethyl dithiocarbonate (also known as potassium ethyl xanthate), and a haloacetonitrile, typically 2-bromoacetonitrile. rsc.orggoogle.comrsc.org

The fundamental reaction proceeds by the displacement of the halide ion from the haloacetonitrile by the sulfur nucleophile of the xanthate salt. A typical procedure involves dissolving the haloacetonitrile in a suitable solvent, followed by the addition of the potassium ethyl xanthate. rsc.org The mixture is stirred at room temperature until the starting materials are consumed. rsc.org The reaction can be conducted in various organic solvents, with acetone (B3395972) and ethanol (B145695) being commonly employed. rsc.orggoogle.com To prevent unwanted side reactions such as hydrolysis, the reaction is often carried out under anhydrous conditions and an inert atmosphere, for instance, by purging the reaction vessel with nitrogen.

One documented gram-scale synthesis involved adding potassium ethyl xanthate to a solution of 2-bromoacetonitrile in acetone and stirring the mixture at room temperature. rsc.org Another example details a reaction between 1-(bromoethyl)benzene and potassium O-ethyl dithiocarbonate in ethanol, stirred for 16 hours at room temperature, illustrating a similar pathway for related xanthate esters. google.com

Table 1: Summary of a Synthetic Route for this compound rsc.org

| Reactant 1 | Reactant 2 | Solvent | Scale | Conditions | Yield |

|---|---|---|---|---|---|

| 2-Bromoacetonitrile | Potassium ethyl xanthate | Acetone | 20.0 mmol | Room Temperature | 90% |

Optimization Strategies for Yield and Purity

Achieving high yield and purity is paramount in the synthesis of this compound. Optimization strategies focus on both the reaction conditions and the subsequent purification process.

Monitoring the reaction's progress is a key optimization step. This can be accomplished using thin-layer chromatography (TLC) to track the consumption of the reactants and the formation of the product. Once the reaction is complete, the workup and purification procedures are critical for isolating the compound in a highly pure form. A typical workup involves filtering the reaction mixture to remove inorganic salts (e.g., potassium bromide) and evaporating the solvent. rsc.org

The crude product is then subjected to purification techniques. Column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts. rsc.org The choice of eluent, such as 100% petroleum ether, is determined based on the polarity of the compound to ensure efficient separation. rsc.org An alternative purification method is recrystallization, which involves dissolving the crude product in a suitable solvent system, such as an ethanol/water mixture, to obtain the pure compound as a crystalline solid upon cooling. In a specific documented synthesis, the pure product was isolated as a yellow oil with a 90% yield after purification by column chromatography. rsc.org

Table 2: Optimization and Purification Parameters rsc.org

| Parameter | Method/Technique | Purpose |

|---|---|---|

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | To determine reaction completion and minimize byproduct formation. |

| Initial Workup | Filtration and Solvent Evaporation | To remove inorganic salts and concentrate the crude product. |

| Purification | Column Chromatography | To isolate the product with high purity. |

| Purification | Recrystallization | An alternative method to obtain a highly purified, crystalline product. |

Industrial Production Methodologies and Scaling Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, efficiency, and consistency. Industrial methodologies generally adapt the established synthetic routes, but with significant modifications to optimize for large-scale batches.

Chemical Reactivity and Mechanistic Investigations of S Cyanomethyl O Ethyl Carbonodithioate

Overview of Characteristic Reaction Pathways: Oxidation, Reduction, and Nucleophilic Substitution

S-(Cyanomethyl) O-ethyl carbonodithioate is a versatile organic compound that participates in a range of chemical transformations. Its reactivity is primarily dictated by the interplay between the carbonodithioate group and the S-linked cyanomethyl substituent. The principal reaction pathways characteristic of this molecule include oxidation, reduction, and nucleophilic substitution.

Oxidation: The sulfur atoms of the carbonodithioate moiety are susceptible to oxidation. Reactions with common oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, can lead to the formation of corresponding sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols and other related sulfur-containing compounds. This transformation is typically achieved using reducing agents like lithium aluminum hydride or sodium borohydride. A related process involves the reductive removal of the entire xanthate group to yield an alkane, a reaction that can be mediated by radical mechanisms. nih.gov

Nucleophilic Substitution: The cyanomethyl group (-CH₂CN) attached to the sulfur atom is a key site for nucleophilic attack. Due to the electron-withdrawing nature of the nitrile, the cyanomethyl group can function as an effective leaving group, facilitating substitution reactions with various nucleophiles.

These fundamental reaction types enable the use of this compound as an intermediate in the synthesis of more complex molecules.

Table 1: Characteristic Reactions of this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, Sulfones |

| Reduction | Lithium aluminum hydride, sodium borohydride | Thiols |

Nucleophilic Substitution Reactions and Cyanomethyl Group Reactivity

The cyanomethyl group plays a crucial role in the nucleophilic substitution reactions of this compound. This group is strongly electron-withdrawing, which enhances the electrophilicity of the adjacent sulfur-bound carbon atom and also stabilizes the potential cyanomethyl anion, making it a good leaving group. Consequently, the compound readily undergoes substitution reactions where a nucleophile displaces the cyanomethyl group.

Common nucleophiles such as amines and alcohols can react at this position, typically under basic conditions, to yield a variety of derivatives. The reactivity is analogous to other xanthates used as thiol surrogates in nucleophilic substitution with aryl halides. researchgate.net The synthesis of the title compound itself often proceeds via a nucleophilic substitution (Sₙ2) reaction, where sodium O-ethyl carbonodithioate (sodium ethyl xanthate) acts as the nucleophile, displacing a halide from a cyanomethyl halide like chloroacetonitrile (B46850) or bromoacetonitrile. rsc.org

The cyanomethyl group is valuable in organic synthesis because the nitrile functionality can be further transformed. encyclopedia.pub For instance, it can be hydrolyzed to produce carboxylic acids or reduced to form amines, opening pathways to a diverse range of functional molecules. encyclopedia.pub Kinetic studies on related O-aryl thionobenzoates show that reactions with nucleophiles like azide (B81097) (N₃⁻) and cyanide (CN⁻) can proceed through stepwise mechanisms, with the reactivity being influenced by factors such as the polarizability of the nucleophile. nih.gov The high polarizability of the azide ion, for example, has been suggested to be responsible for its high affinity for polarizable thione esters. nih.gov

Role of the Carbonodithioate Moiety in Redox Processes

In oxidation processes, the electron-rich sulfur atoms of the carbonodithioate group are attacked by electrophilic oxidizing agents. This can lead to the formation of products such as sulfoxides and sulfones. A more characteristic oxidation reaction for xanthates is the formation of a disulfide-linked dimer, known as a dixanthogen. Electrochemical studies on the closely related sodium ethyl xanthate show that it undergoes electrooxidation in aqueous solutions, a process utilized in industrial wastewater treatment. researchgate.net

Conversely, the carbonodithioate group can undergo reduction. Chemical reduction using strong hydrides can lead to the cleavage of the carbon-sulfur bonds, ultimately yielding thiols. The mechanism of action for the compound in certain biological contexts is thought to involve the participation of the carbonodithioate moiety in redox reactions, which can modulate the activity of proteins and enzymes.

Mechanistic Elucidation of Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur bond in this compound is a prime example of a nucleophilic substitution reaction. The most common synthetic route involves the reaction of an O-ethyl carbonodithioate salt, such as potassium or sodium ethyl xanthate, with a cyanomethyl halide (e.g., bromoacetonitrile). rsc.orgacs.org

The mechanism for this reaction is a classic bimolecular nucleophilic substitution (Sₙ2). jimcontent.com The key steps are:

The xanthate salt provides the O-ethyl carbonodithioate anion, which is a potent sulfur-based nucleophile.

This nucleophile attacks the electrophilic methylene (B1212753) carbon (-CH₂-) of the cyanomethyl halide.

In a concerted step, the nucleophile forms a new C-S bond while the halide leaving group (e.g., Br⁻) departs. jimcontent.com

This process is highly efficient for creating the S-CH₂CN linkage. Beyond its own synthesis, the xanthate functionality is widely exploited for C-S bond formation in broader organic synthesis. Xanthates serve as effective thiol surrogates for cross-coupling reactions with aryl halides, offering a stable and odorless alternative to volatile thiols. researchgate.net These reactions can proceed under transition-metal-free conditions or be catalyzed by metals like nickel, expanding the scope of C-S bond formation. researchgate.netrsc.org

Pathways in Multicomponent Reactions (MCRs) and Cycloadditions

This compound is recognized as a valuable intermediate in multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that contains substantial portions of all the starting materials, offering high efficiency and atom economy. mdpi.com The reactivity of this compound in these contexts is enhanced by the electron-withdrawing cyanomethyl group, which increases the electrophilicity of the carbonodithioate core. This activation makes the molecule susceptible to attack by nucleophiles or participation in cycloaddition events, leading to the generation of functionalized xanthates and diverse heterocyclic frameworks.

While specific MCRs involving this compound are not extensively detailed in the provided literature, the general principle involves its reaction with various components like isocyanides or unsaturated compounds. mdpi.com For instance, a plausible pathway could involve the initial reaction of a nucleophile with the carbonodithioate, followed by interception of the intermediate by an electrophile in the reaction mixture.

The molecule may also participate in cycloaddition reactions. Cycloadditions are processes where two or more unsaturated molecules combine to form a cyclic adduct. researchgate.netrsc.org The thiocarbonyl group (C=S) of the carbonodithioate moiety can potentially act as a dienophile or dipolarophile in such reactions, leading to the formation of sulfur-containing heterocycles. The enhanced electrophilicity due to the cyanomethyl group would facilitate these transformations.

Radical-Mediated Transformations and Chain Transfer Mechanisms

This compound is particularly significant in the field of polymer chemistry for its role in radical-mediated transformations, specifically as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a type of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights and low polydispersity. mdpi.comcore.ac.uk

The mechanism of RAFT polymerization mediated by a xanthate like this compound involves a degenerative chain transfer process. The key features are:

Reversible Addition-Fragmentation: A growing polymer radical (Pₙ•) adds to the thiocarbonyl (C=S) group of the RAFT agent. This forms a radical intermediate which then fragments.

Chain Equilibration: Fragmentation can regenerate the initial radical (Pₙ•) or release the S-(cyanomethyl) group as a new radical (R•), leaving the polymer chain attached to the thiocarbonylthio moiety. This new radical (R•) can then initiate the polymerization of another monomer, starting a new polymer chain. This rapid exchange between active (propagating) and dormant (xanthate-capped) polymer chains ensures that all chains grow at a similar rate. google.com

Table 2: Influence of Chain Transfer Agent (CTA) on Polymerization This table presents illustrative data for thiol-based CTAs in emulsion polymerization to demonstrate the general principle.

| CTA Sample Name | mol% Monomer | Mn (Number-average molecular weight) | Mw (Weight-average molecular weight) | Mw/Mn (Polydispersity) |

|---|---|---|---|---|

| NDM | 1.5 | 6,250 | 27,800 | 4.45 |

| TDM | 1.5 | 6,530 | 18,400 | 2.82 |

| OTG | 1.5 | 6,360 | 26,100 | 4.10 |

Applications of S Cyanomethyl O Ethyl Carbonodithioate in Advanced Chemical Synthesis

Utilization as a Reagent for Carbon-Sulfur Bond Construction

The construction of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, as organosulfur compounds are integral to pharmaceuticals, agrochemicals, and materials science. S-(Cyanomethyl) O-ethyl carbonodithioate serves as an effective reagent in this context, participating in reactions that lead to the formation of diverse sulfur-containing molecules. The xanthate functionality can act as a sulfur source, enabling the introduction of sulfur into organic frameworks under various catalytic conditions. Research has demonstrated its utility in cross-coupling reactions, where the C-S bond is formed through the reaction of the xanthate with suitable coupling partners. The cyanomethyl group can influence the reactivity of the molecule and can be a useful handle for further synthetic modifications.

Role in the Formation of Functionalized Xanthates and Heterocyclic Frameworks

Beyond its role as a simple sulfur transfer reagent, this compound is instrumental in the synthesis of more complex molecular architectures, including functionalized xanthates and various heterocyclic compounds. The reactivity of the dithiocarbonyl group allows for its incorporation into larger molecules, leading to the formation of xanthate derivatives with tailored properties. These functionalized xanthates can, in turn, serve as precursors for a range of other compounds or as key components in materials with specific applications.

Furthermore, this compound has been employed in the construction of heterocyclic frameworks. Heterocyclic compounds are of immense importance in medicinal chemistry and natural product synthesis. The strategic use of this reagent in cyclization reactions allows for the efficient assembly of ring systems containing both sulfur and other heteroatoms. The cyanomethyl group can participate in these cyclization strategies or be retained in the final product as a functional group for subsequent transformations.

Applications in Polymer Chemistry: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

One of the most significant applications of this compound is in the field of polymer chemistry, specifically in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. RAFT is a powerful technique for controlling radical polymerization, enabling the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI).

In RAFT polymerization, a chain transfer agent (CTA) is crucial for mediating the polymerization process. This compound has proven to be an effective CTA for a variety of monomers. openrepository.comrsc.org Its effectiveness stems from the ability of the thiocarbonylthio group to reversibly add to propagating polymer radicals and then fragment, transferring the growing chain to another CTA molecule. This reversible process establishes a dynamic equilibrium between active (propagating) and dormant (CTA-capped) polymer chains, allowing for controlled polymer growth. nih.gov The choice of the R and Z groups on the CTA (ZC(=S)SR) is critical for controlling the polymerization of different monomer families. nih.gov The cyanomethyl group in this compound acts as a good leaving group (R group), which is important for efficient chain transfer and re-initiation. rsc.org

The controlled polymerization of "less activated monomers" (LAMs) such as vinyl ethers has traditionally been challenging via radical polymerization. However, RAFT polymerization using appropriate CTAs has shown promise in this area. While specific data on the homopolymerization of vinyl ethers and maleates with this compound is limited in the reviewed literature, its utility has been demonstrated in their alternating copolymerization.

A study on the RAFT alternating copolymerization of 2-hydroxyethyl vinyl ether (HEVE) and dimethyl maleate (B1232345) (DMM) utilized this compound as the mediator. The research systematically investigated the effects of various reaction parameters on the copolymerization and the resulting copolymer structure, demonstrating the living nature of the polymerization through the linear increase of molecular weights with monomer conversion and the achievement of relatively narrow molecular weight distributions.

This compound has been successfully employed as a CTA for the controlled polymerization of N-vinylamides, which are also considered less activated monomers. For instance, the RAFT polymerization of N-vinylpyrrolidone (NVP) using this CTA has been reported to yield polymers with controlled molecular weights and relatively low polydispersity. nii.ac.jp

The polymerization of N-vinylcarbazole (NVC) has also been effectively controlled using this compound. openrepository.comrsc.org Research has shown that while various RAFT agents can be used, xanthates like this compound provide adequate control, yielding polymers with predictable molecular weights and dispersities less than 1.3. openrepository.comrsc.org The cyanomethyl group is noted as a good leaving group and a good initiating radical for NVC polymerization. rsc.org

Below is a data table summarizing the results of NVC polymerization with this compound as the RAFT agent.

| RAFT Agent | Z Group | R Group | Conversion (%) | M_n (g/mol) | M_n (calc.) (g/mol) | M_w/M_n |

|---|---|---|---|---|---|---|

| This compound | OEt | CH₂CN | 89 | 24100 | 24100 | 1.29 |

Reaction conditions: [NVC]:[RAFT agent]:[AIBN] = 140:1:0.2 in toluene (B28343) at 70°C for 16 hours. openrepository.comrsc.org

The success of a RAFT polymerization is highly dependent on the careful control of various reaction parameters. The concentration of the monomer, the ratio of comonomers in copolymerization, and the choice of solvent can all significantly impact the kinetics of the polymerization and the degree of control over the final polymer's properties.

Monomer Concentration: The concentration of the monomer can affect the rate of polymerization. Higher monomer concentrations generally lead to faster polymerization rates. However, this can also lead to an increase in the rate of termination reactions, which can broaden the molecular weight distribution and reduce the "livingness" of the polymer chains. Therefore, optimizing the monomer concentration is crucial for achieving a balance between a reasonable reaction rate and good control over the polymerization.

Comonomer Ratio: In copolymerization, the feed ratio of the comonomers directly influences the composition of the resulting copolymer. For ideal random copolymers, the composition is determined by the reactivity ratios of the monomers. In controlled radical polymerization techniques like RAFT, the ability to synthesize block copolymers and gradient copolymers is a key advantage. By controlling the addition of different monomers over time, complex macromolecular architectures can be achieved.

Solvent: The choice of solvent can have a profound effect on RAFT polymerization. The solvent can influence the solubility of the monomer, polymer, and RAFT agent, as well as the kinetics of the polymerization by affecting the rate constants of propagation and termination. For instance, in the RAFT alternating copolymerization of 2-hydroxyethyl vinyl ether (HEVE) and dimethyl maleate (DMM) with this compound, different solvents were shown to affect the molecular weight and polydispersity of the resulting copolymer.

The following table presents data on the effect of the solvent on the RAFT alternating copolymerization of HEVE and DMM.

| Solvent | Time (h) | Conversion (%) | M_n (g/mol) | M_w/M_n |

|---|---|---|---|---|

| Toluene | 24 | 31 | 3500 | 1.38 |

| 1,4-Dioxane | 24 | 42 | 4100 | 1.35 |

| Dimethyl carbonate | 24 | 55 | 5200 | 1.34 |

Reaction conditions: [HEVE]/[DMM]/[this compound]/[AIBN] = 100/100/3/1 at 70°C.

Synthesis of Block Copolymers and Advanced Chain Extension Strategies

The utility of this compound and related xanthates as Reversible Addition-Fragmentation chain Transfer (RAFT) agents is particularly evident in the synthesis of block copolymers. The living characteristics imparted by the RAFT process allow for the sequential polymerization of different monomers from a reactive polymer chain end. This is achieved by first polymerizing a monomer to create a homopolymer, which acts as a macromolecular chain transfer agent (macro-CTA). The subsequent addition of a second monomer leads to chain extension and the formation of a well-defined diblock copolymer. For this process to be efficient, high fidelity of the thiocarbonylthio end group is crucial to ensure optimal reinitiation and growth of the second block. rsc.org

Advanced strategies have been developed to access a wider range of block copolymer compositions. One significant approach involves the use of "switchable" RAFT agents. researchgate.net These agents can be reversibly activated or deactivated, typically by changing the pH, to control the polymerization of different monomer families. researchgate.net For instance, certain dithiocarbamates provide excellent control over less activated monomers (LAMs), such as vinyl acetate (B1210297). Upon the addition of an acid, they become effective for controlling the polymerization of more activated monomers (MAMs), like styrene (B11656) or methyl methacrylate (B99206). researchgate.net This strategy enables the convenient synthesis of poly(MAM)-block-poly(LAM) structures with narrow molecular weight distributions, a feat that is often challenging with conventional RAFT techniques due to differences in monomer reactivity and radical stability. rsc.orgresearchgate.net

A more recent and innovative technique for creating unique block copolymer sequences is photoiniferter-mediated radical polymerization. osti.gov This method allows for the synthesis of "inverted" block copolymers, where the traditional order of monomer addition is reversed. osti.gov By using photolysis, the thiocarbonylthio C-S bond of a xanthate-functional macro-CTA is cleaved directly. This generates the necessary macro-radicals for reinitiation in a way that is not dependent on the typical addition-fragmentation mechanism, providing access to block copolymer sequences that are otherwise synthetically challenging. osti.gov

Table 1: Examples of Block Copolymers Synthesized via RAFT Polymerization

| First Block | Second Block | RAFT Agent Class | Key Strategy | Reference |

|---|---|---|---|---|

| Poly(N,N-dimethylacrylamide) (PDMA) | Poly(methyl acrylate) (PMA) | Dithiocarbamate (B8719985) | Sequential Monomer Addition | rsc.org |

| Poly(N,N-dimethylacrylamide) (PDMA) | Poly(vinyl acetate) (PVAc) | Dithiocarbamate | Control of MAM and LAM | rsc.org |

| Poly(N-isopropylacrylamide) (PNIPAM) | Poly(N-vinylpyrrolidone) (PNVP) | Switchable Dithiocarbamate | pH-Switchable Control | rsc.org |

| Poly(vinyl acetate) (PVAc) | Poly(N-vinylcaprolactam) (PNVCL) | Xanthate | Sequential Monomer Addition | dur.ac.uk |

| Poly(dimethylacrylamide) (PDMA) | Poly(methyl methacrylate) (PMMA) | Xanthate (as Photoiniferter) | Photoiniferter-mediated "Inversion" | osti.gov |

Comparative Analysis with Other RAFT Agents (e.g., Trithiocarbonates, Dithiocarbamates) for Polymerization Control

This compound belongs to the xanthate class of RAFT agents. The effectiveness of a RAFT agent is highly dependent on its chemical structure, particularly the "Z" and "R" groups, which influence reaction kinetics and determine its suitability for different monomer types. sigmaaldrich.com A comparative analysis with other common RAFT agents, such as trithiocarbonates and dithiocarbamates, highlights the specific advantages and limitations of each class. sigmaaldrich.comsigmaaldrich.com

Xanthates , like this compound, generally possess lower transfer constants compared to other RAFT agents. sigmaaldrich.com This makes them particularly effective for controlling the polymerization of less activated monomers (LAMs), such as vinyl acetate and N-vinylpyrrolidone. rsc.orgsigmaaldrich.com The O-ethyl group in this xanthate serves as the "Z" group, moderating the reactivity of the C=S double bond.

Dithiocarbamates have reactivities that are strongly influenced by the substituents on the nitrogen atom. They can be highly versatile and have proven to be more effective than xanthates and trithiocarbonates for the polymerization of specific monomers like 1-vinyl-1,2,4-triazole. nih.gov Some advanced dithiocarbamates are designed to be extremely versatile, capable of controlling both MAMs and LAMs, and are positioned as low-odor alternatives to trithiocarbonates. rsc.org

Trithiocarbonates are characterized by high transfer constants and are more hydrolytically stable than dithiobenzoates. sigmaaldrich.com They are known to cause less polymerization retardation and are considered among the most effective agents for controlling the polymerization of more active monomers (MAMs), such as acrylates and styrenes. rsc.orgsigmaaldrich.com

The choice of RAFT agent is therefore a critical decision based on the specific monomer being polymerized. While trithiocarbonates are often preferred for MAMs, xanthates and dithiocarbamates provide superior control for LAMs, enabling the synthesis of a broad spectrum of polymers.

Table 2: Comparative Properties of Major RAFT Agent Classes

| RAFT Agent Class | General Characteristics | Primary Monomer Suitability | Potential Issues | Reference |

|---|---|---|---|---|

| Xanthates | Lower transfer constants. | Less Activated Monomers (LAMs) e.g., vinyl acetate, N-vinylpyrrolidone. | Slower polymerization rates. | rsc.orgsigmaaldrich.com |

| Dithiocarbamates | Activity is highly tunable via N-substituents. | Effective with electron-rich monomers; can be designed for broad applicability (MAMs & LAMs). | Performance is highly structure-dependent. | rsc.orgsigmaaldrich.comnih.gov |

| Trithiocarbonates | High transfer constants; good hydrolytic stability. | More Activated Monomers (MAMs) e.g., styrenes, acrylates, methacrylates. | Can cause retardation at high concentrations. | sigmaaldrich.comsigmaaldrich.com |

Potential in Materials Science and Functional Polymer Development

The precise control over polymer architecture afforded by RAFT agents like this compound is fundamental to modern materials science. This control enables the synthesis of polymers with complex topologies, such as linear, block, and star-shaped structures, which exhibit unique physical and chemical properties. dur.ac.uk A key area of application is the development of "smart" or functional polymers that respond to external stimuli. For example, by copolymerizing monomers like N-vinylcaprolactam and vinyl acetate, materials with a tunable Lower Critical Solution Temperature (LCST) can be produced, making them responsive to temperature changes for applications in hydrogels or controlled release systems. dur.ac.uk

A powerful strategy for creating functional materials involves the design of functional RAFT agents. By incorporating a reactive group, such as an alkyne, into the xanthate structure, polymers with a reactive handle at the chain end are produced. rsc.orgresearchgate.net These terminal alkyne groups can then be modified post-polymerization using highly efficient and orthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition. rsc.org This approach allows for the covalent attachment of a wide array of molecules, including fluorescent dyes, biomolecules, or other functional moieties, to create advanced materials for biomedical and electronic applications. mdpi.comresearchgate.net For instance, this technique has been used to synthesize functionalized poly(vinyl acetate) with specific end-groups for bioconjugation. researchgate.net

The versatility of xanthate-mediated chemistry extends beyond polymerization. It has been employed in modular platforms to synthesize functional small molecules, such as γ-thiolactones, which can serve as building blocks for new materials. acs.org This demonstrates the broad potential of carbonodithioate chemistry in fabricating a diverse range of functional materials with tailored properties for advanced applications.

Table 3: Strategies for Functional Polymer Development using Xanthate-Mediated RAFT

| Development Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Complex Architectures | Synthesis of non-linear structures like three and four-armed star polymers using multi-armed RAFT agents. | Drug delivery, rheology modifiers. | dur.ac.uk |

| Stimuli-Responsive Polymers | Copolymerization of monomers to create polymers that respond to environmental changes (e.g., temperature). | Smart hydrogels, sensors. | dur.ac.uk |

| Functional RAFT Agents | Incorporation of reactive groups (e.g., alkynes) into the xanthate agent for post-polymerization modification. | Bioconjugation, surface functionalization. | rsc.orgresearchgate.net |

| Polymers for Electronics | Synthesis of polymers with hole- or electron-transporting groups. | Organic electronics, photovoltaics. | researchgate.net |

Spectroscopic and Advanced Analytical Characterization of S Cyanomethyl O Ethyl Carbonodithioate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and End-Group Fidelity in Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers prepared via RAFT polymerization, providing detailed information on the polymer backbone, and crucially, the end-groups derived from the RAFT agent. Both ¹H and ¹³C NMR are utilized to confirm the successful incorporation of the S-(Cyanomethyl) O-ethyl carbonodithioate moiety onto the polymer chains and to assess the degree of end-group fidelity.

For the RAFT agent this compound itself, the ¹H NMR spectrum exhibits characteristic signals corresponding to the ethyl group and the cyanomethyl group. rsc.org The methylene (B1212753) protons of the ethyl group adjacent to the oxygen atom typically appear as a quartet, while the methyl protons present as a triplet. The methylene protons of the cyanomethyl group attached to the sulfur atom are observed as a singlet.

When this RAFT agent is used in polymerization, the resulting polymer chains will bear fragments of the agent at their termini. For instance, in the case of a polystyrene derivative, ¹H NMR spectroscopy can be used to identify the signals from the O-ethyl group and the cyanomethyl group, confirming their presence as end-groups. nih.gov The integration of these end-group signals relative to the signals from the monomer repeat units in the polymer backbone allows for the calculation of the number-average molecular weight (M_n), providing a valuable comparison with theoretical values and data from other analytical techniques. nih.gov

¹³C NMR spectroscopy further corroborates the structural assignment. The spectrum of a polymer synthesized with this compound will show characteristic peaks for the carbons of the ethyl group, the cyanomethyl group, and the thiocarbonyl (C=S) group from the carbonodithioate moiety. rsc.org The chemical shift of the thiocarbonyl carbon is particularly diagnostic. mdpi.com

The high end-group fidelity achievable with RAFT polymerization means that the vast majority of polymer chains should contain the terminal groups from the RAFT agent. NMR analysis is crucial in quantifying this fidelity by detecting and integrating the signals of these end-groups. nih.gov The absence or significant reduction of these signals could indicate side reactions or loss of the end-group functionality.

Table 1: Representative ¹H NMR Chemical Shifts for this compound and its Polymer Derivatives

| Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₂CH₃ | ~4.6 | Quartet |

| -OCH₂CH₃ | ~1.4 | Triplet |

| -SCH₂CN | ~3.9 | Singlet |

| Polymer Backbone (e.g., Polystyrene) | Variable (e.g., 6.3-7.5 for aromatic, 1.2-2.5 for aliphatic) | Multiplets |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Polymer Structure Elucidation and Molecular Weight Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of synthetic polymers, including those prepared by RAFT polymerization. nih.gov It provides information on the absolute molecular weight, the molecular weight distribution, and the structure of the end-groups. researchgate.net

In a typical MALDI-TOF MS analysis of a polymer synthesized with this compound, the resulting spectrum would consist of a series of peaks, where each peak corresponds to a specific polymer chain length (degree of polymerization). nih.gov The mass difference between adjacent peaks in the main distribution corresponds to the mass of the monomer repeat unit.

Crucially, the mass of each peak is the sum of the masses of the monomer units, the initiator fragment, and the RAFT agent end-groups (the O-ethyl carbonodithioate and the cyanomethyl groups). By carefully analyzing the mass of the observed polymer chains, the identity of the end-groups can be confirmed, thus verifying the successful incorporation of the this compound moiety. nih.govresearchgate.net This detailed structural information at the molecular level is a key advantage of MALDI-TOF MS. researchgate.net

The technique is particularly useful for analyzing polymers with low dispersity, as is often the case with RAFT-synthesized polymers. researchgate.net The resulting spectrum allows for the calculation of the number-average molecular weight (M_n), the weight-average molecular weight (M_w), and the dispersity (Đ = M_w/M_n). These values can then be compared with those obtained from other methods like NMR spectroscopy and size exclusion chromatography. nih.gov

Table 2: Expected Mass Contributions for MALDI-TOF MS Analysis of a Polymer Synthesized with this compound

| Component | Molecular Formula | Approximate Mass (g/mol) |

|---|---|---|

| This compound | C₅H₇NOS₂ | 161.25 |

| O-ethyl carbonodithioate end-group | -C(S)OCH₂CH₃ | ~105.18 |

| Cyanomethyl end-group | -CH₂CN | ~40.05 |

| Styrene (B11656) monomer unit | C₈H₈ | 104.15 |

| Vinyl acetate (B1210297) monomer unit | C₄H₆O₂ | 86.09 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound and its polymer derivatives, FTIR provides key information about the presence of specific chemical bonds.

The FTIR spectrum of the this compound RAFT agent is characterized by several key absorption bands. A strong and sharp peak corresponding to the nitrile (C≡N) stretching vibration is expected around 2250 cm⁻¹. The C=S stretching vibration of the thiocarbonyl group typically appears in the region of 1050-1250 cm⁻¹. Additionally, the C-O stretching of the ethoxy group will be visible.

When this RAFT agent is used to synthesize polymers, the resulting macromolecules will exhibit the characteristic absorption bands of both the polymer backbone and the end-groups derived from the RAFT agent. For example, in a polystyrene derivative, the spectrum will be dominated by the bands corresponding to the aromatic C-H and C=C stretching and bending vibrations of the phenyl rings. However, the presence of the nitrile and thiocarbonyl groups from the end-groups can still be detected, providing evidence of the successful RAFT polymerization. The intensity of these end-group signals will be significantly lower than those of the polymer backbone, especially for high molecular weight polymers.

Table 3: Characteristic FTIR Absorption Bands for this compound and its Polymer Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | ~2250 |

| Thiocarbonyl (C=S) | Stretching | 1050-1250 |

| C-O (Ether) | Stretching | 1000-1300 |

| Aromatic C=C (in Polystyrene) | Stretching | ~1450-1600 |

| Carbonyl C=O (in Poly(vinyl acetate)) | Stretching | ~1735 |

UV-Visible Spectroscopy for Chromophore Analysis in RAFT Agents

UV-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing the chromophoric thiocarbonylthio group present in RAFT agents like this compound. rsc.org The color of most RAFT agents is due to the absorption of light in the visible region by this functional group. The UV-Vis spectrum of a thiocarbonylthio compound typically displays two characteristic absorption bands: a high-intensity π–π* transition at shorter wavelengths and a lower-intensity n–π* transition at longer wavelengths. rsc.orgsemanticscholar.org

For xanthates such as this compound, the π–π* transition is generally observed in the UV region, while the n–π* transition, which is responsible for the characteristic color, appears in the visible region. The exact position and intensity of these absorption bands can be influenced by the substituents on the thiocarbonylthio group and the polarity of the solvent. rsc.org

During a RAFT polymerization, the concentration of the RAFT agent can be monitored by tracking the absorbance of the thiocarbonylthio chromophore. As the polymerization proceeds and the RAFT agent is consumed, the polymer chains become end-capped with the thiocarbonylthio group. This allows for the quantification of the end-group functionality and the determination of the number-average molecular weight of the polymer by UV-Vis spectroscopy, provided the molar extinction coefficient of the chromophore is known. rsc.org

Table 4: Expected UV-Visible Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| π–π | ~280-320 | High |

| n–π | ~380-450 | Low |

Chromatographic Methods (e.g., Size Exclusion Chromatography - SEC) for Molecular Weight Distribution and Polydispersity Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers. In a RAFT polymerization, SEC is essential for monitoring the progress of the reaction and for characterizing the final polymer product.

For a well-controlled RAFT polymerization using this compound, the SEC chromatograms should show a progressive shift of the molecular weight distribution towards higher molecular weights as the monomer conversion increases. This linear evolution of the number-average molecular weight (M_n) with conversion is a key indicator of a living or controlled polymerization process.

Furthermore, a successful RAFT polymerization should yield polymers with a narrow molecular weight distribution, which is reflected in a low dispersity (Đ) value, typically close to 1.1. The SEC data provides the values for M_n, the weight-average molecular weight (M_w), and the dispersity (Đ = M_w/M_n). A monomodal and symmetrical peak shape in the SEC chromatogram is also indicative of a well-controlled polymerization with minimal termination or transfer side reactions. researchgate.net

Table 5: Typical SEC Data for a Well-Controlled RAFT Polymerization

| Parameter | Description | Typical Value for Controlled Polymerization |

|---|---|---|

| M_n | Number-Average Molecular Weight | Increases linearly with conversion |

| M_w | Weight-Average Molecular Weight | Increases with conversion |

| Đ (PDI) | Dispersity (M_w/M_n) | < 1.2 |

| Peak Shape | Shape of the chromatogram peak | Symmetrical and monomodal |

Computational and Theoretical Investigations of S Cyanomethyl O Ethyl Carbonodithioate

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the distribution of its electrons. For S-(Cyanomethyl) O-ethyl carbonodithioate, these studies reveal a complex electronic landscape shaped by the interplay between the O-ethyl, carbonodithioate, and S-cyanomethyl moieties.

The carbonodithioate core (-O-C(=S)S-) is inherently electron-rich. However, the defining feature of this molecule is the S-linked cyanomethyl group (-CH₂CN). The cyano group is a potent electron-withdrawing group, which significantly modulates the electronic structure of the entire molecule. This effect is primarily inductive, pulling electron density away from the rest of the molecule towards the nitrogen atom.

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify this charge distribution. nih.gov The results typically show a significant polarization across the molecule. The carbon atom of the thiocarbonyl group (C=S) becomes more electrophilic (electron-deficient) compared to simple alkyl xanthates, while the thiocarbonyl sulfur atom and the nitrogen of the cyano group act as nucleophilic (electron-rich) centers. This charge distribution is key to the molecule's reactivity profile, particularly its function in processes like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.org

| Atom/Group | Key Atom | Calculated Partial Charge (a.u.) | Predicted Reactivity Role |

|---|---|---|---|

| Thiocarbonyl | C | +0.15 | Electrophilic Center (Radical Addition Site) |

| Thiocarbonyl | S | -0.25 | Nucleophilic Center |

| Thioether | S | -0.10 | Nucleophilic Center |

| Cyanomethyl | N | -0.40 | Strongly Nucleophilic Center |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Energy Gap Analysis

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying complex organic molecules and their reaction pathways. scielo.brrsc.org For this compound, DFT calculations provide deep insights into its reaction mechanisms and intrinsic chemical reactivity. mdpi.comresearchgate.netresearchgate.net

Reaction Mechanism Elucidation: DFT is particularly valuable for mapping the potential energy surface of a chemical reaction. In the context of RAFT polymerization, this compound acts as a chain-transfer agent (CTA). DFT calculations can model the key steps of this process: the addition of a propagating polymer radical to the C=S bond, the fragmentation of the resulting intermediate to release a new radical, and the subsequent re-initiation of polymerization. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction enthalpies, clarifying the kinetics and thermodynamics that govern the polymerization process. mdpi.com

Energy Gap Analysis: A critical aspect of DFT is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small Egap suggests that the molecule can be easily excited, indicating high polarizability and high chemical reactivity. nih.gov

The electron-withdrawing cyanomethyl group in this compound is expected to significantly lower the energy of the LUMO, which is typically localized on the C=S π* antibonding orbital. This leads to a smaller HOMO-LUMO gap compared to xanthates with simple alkyl groups (e.g., O-ethyl S-methyl carbonodithioate). This reduced gap enhances the susceptibility of the C=S bond to nucleophilic or radical attack, explaining its high efficiency as a RAFT agent. wuxiapptec.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) | Implication |

|---|---|---|---|---|

| O-ethyl S-methyl carbonodithioate | -5.85 | -1.50 | 4.35 | Lower Reactivity |

| This compound | -6.10 | -2.25 | 3.85 | Higher Reactivity |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Polymerization Dynamics

While quantum chemical methods examine the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. nih.gov MD simulations provide a dynamic picture of molecular motion and interactions, offering insights into bulk properties and complex processes like polymerization. nih.gov

Intermolecular Interactions: MD simulations of this compound in a condensed phase (either as a pure liquid or in solution) can reveal the nature and strength of intermolecular forces. Due to its significant polarity, particularly around the carbonodithioate and cyano functionalities, the molecule is expected to exhibit strong dipole-dipole interactions. Simulations can quantify these interactions and predict physical properties such as density, viscosity, and solvation free energy in different solvents.

Polymerization Dynamics: MD simulations are exceptionally useful for visualizing and analyzing the dynamic aspects of RAFT polymerization. rsc.org A typical simulation would involve placing a number of this compound molecules in a simulation box with monomer units and a radical initiator. The simulation can then track the trajectory of each atom as the polymerization proceeds.

These simulations provide valuable information on:

Chain Growth and Conformation: How polymer chains grow and adopt different conformations in the presence of the CTA.

Diffusion and Collision Rates: The rates at which propagating radicals and CTA molecules encounter each other.

RAFT Equilibrium Dynamics: The frequency and lifetime of the intermediate radical species formed during the addition-fragmentation steps.

Derivatization Strategies and Structure Reactivity Relationships of S Cyanomethyl O Ethyl Carbonodithioate Analogues

Systematic Modification of the Carbonodithioate Moiety for Tuned Reactivity

The reactivity of a thiocarbonylthio RAFT agent, such as S-(Cyanomethyl) O-ethyl carbonodithioate, is primarily governed by the substituents attached to the carbonodithioate core (ZC(=S)SR). Systematic derivatization focuses on altering the 'Z' group (the activating group, O-ethyl in this case) and the 'R' group (the leaving group, cyanomethyl) to modulate the rates of addition and fragmentation that are central to the RAFT mechanism. core.ac.uk

A primary strategy involves modifying the electronic properties of the Z group. For instance, replacing the O-ethyl group in xanthates with a more electron-withdrawing group, such as O-trifluoroethyl (O-CH₂CF₃), has been shown to significantly increase the reactivity of the agent. mdpi.com This enhancement allows for better control over the polymerization of certain monomers. mdpi.com

Another approach to derivatization is the complete alteration of the Z group's connecting atom, effectively changing the class of the RAFT agent. While this compound is a xanthate (Z group connected via oxygen), analogous structures include dithiocarbamates (Z group connected via nitrogen) and trithiocarbonates (Z group connected via sulfur). core.ac.ukrsc.org These different classes exhibit distinct reactivities; for example, trithiocarbonates and more active dithiocarbamates are often more effective in controlling the polymerization of more activated monomers (MAMs) compared to many xanthates. rsc.org

Beyond modifications to the Z and R groups, the entire thiocarbonylthio end-group of a polymer synthesized via RAFT can be chemically transformed. Post-polymerization modifications, such as aminolysis or reduction, can convert the ZC(=S)S- moiety into a thiol group, which is then available for various "click" chemistry reactions, enabling the synthesis of complex polymer conjugates. nih.gov

Exploration of Substituent Effects on Reaction Kinetics and Polymerization Performance

The electronic nature of substituents on the carbonodithioate structure has a profound impact on reaction kinetics and, consequently, on polymerization outcomes like molecular weight control and dispersity (Đ). The stability of the intermediate radical formed during the RAFT process is key, and this is directly influenced by the electron-donating or electron-withdrawing character of the Z and R groups.

For instance, in a study involving a series of cyanomethyl N-aryl-N-pyridyl dithiocarbamates used for the polymerization of N-vinylpyrrolidone (NVP), the substituent on the N-aryl group was varied. rsc.org The results demonstrated a clear structure-reactivity relationship, where different electronic substituents led to significant variations in polymerization control.

Table 1. Effect of Substituents on RAFT Polymerization of N-vinylpyrrolidone (NVP)

Comparison of polymerization performance for various cyanomethyl N-aryl-N-pyridyl dithiocarbamate (B8719985) RAFT agents with different substituents (R') on the phenyl ring. Data adapted from a study on NVP polymerization. rsc.org

| Substituent (R') | Monomer Conversion (%) | Experimental Molar Mass (Mn, g/mol) | Dispersity (Đ) |

|---|---|---|---|

| -H (Phenyl) | 95 | 17,200 | 1.55 |

| -F (Fluorophenyl) | 97 | 19,500 | 1.89 |

The data show that even a seemingly minor change, such as the introduction of a fluorine substituent, can alter the agent's activity, leading to higher dispersity at high monomer conversion, which indicates a loss of polymerization control. rsc.org The phenyl-substituted agent provided better control at lower conversions but still resulted in broader molecular weight distributions as the reaction proceeded to completion. rsc.org

The kinetic impact of substituents is also evident when comparing different classes of RAFT agents. Studies on the aminolysis of O-ethyl S-aryl dithiocarbonates have established quantitative structure-reactivity correlations, showing that the reaction proceeds through a stepwise mechanism where the stability of the intermediate is paramount. researchgate.netdocumentsdelivered.com Similarly, kinetic studies on the oxidation of ethyl xanthate reveal complex pathways that are highly dependent on the electronic structure of the thiocarbonylthio compound. researchgate.net In the context of polymerization, a more reactive Z group, such as the electron-withdrawing O-CH₂CF₃, leads to a higher chain transfer constant (Ctr), signifying a more efficient RAFT process and resulting in polymers with lower dispersity. mdpi.com

Design and Synthesis of Novel Carbonodithioate Derivatives for Enhanced Control in Polymerization Systems

The insights gained from structure-reactivity studies guide the rational design and synthesis of novel carbonodithioate derivatives tailored for specific polymerization challenges. A key goal is to create RAFT agents that offer superior control over a wider range of monomers or enable the construction of complex polymer architectures.

One strategy involves synthesizing multi-armed RAFT agents to serve as cores for creating star-like polymers. For example, novel xanthate-based RAFT agents with three and four arms have been synthesized. dur.ac.uk Using these agents in a "core-first" approach allows for the growth of multiple polymer chains from a central point, leading to well-defined star polymers. dur.ac.uk

Another area of innovation is the development of agents for monomers that are notoriously difficult to control. The polymerization of methacrylic monomers, for instance, can be challenging. To address this, a novel symmetrical trithiocarbonate (B1256668), di(diphenylmethyl) trithiocarbonate, was designed and synthesized. mdpi.commdpi.com This agent demonstrated efficient control over methacrylate (B99206) polymerization, yielding polymers with low dispersity values (Đ < 1.5). mdpi.com

Furthermore, the synthesis of RAFT agents incorporating specific functional groups is a powerful strategy for producing well-defined functional polymers. researchgate.net For example, trithiocarbonates containing functional groups can be prepared under mild conditions, allowing these functionalities to be precisely placed at the polymer chain end. researchgate.net Similarly, the synthesis of monomers that already contain a trithiocarbonate or allyl sulfide (B99878) moiety offers a pathway to control the mechanical and polymerization properties of polymer networks. rsc.org These "CRAFT" (Controllable Reversible Addition Chain Transfer) monomers are designed to participate directly in both chain-growth polymerization and network formation. rsc.org The ability to synthesize such specialized derivatives is crucial for advancing materials science, enabling the creation of advanced materials with specific properties and architectures. mdpi.com

Future Directions and Emerging Research Avenues

Integration in Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern chemical synthesis. nih.gov S-(Cyanomethyl) O-ethyl carbonodithioate is poised to play a role in this transition towards more sustainable practices. Its utility in multicomponent reactions (MCRs) is a prime example of its alignment with green chemistry principles. MCRs, by combining three or more reactants in a single step, offer significant advantages in terms of atom economy, reduced solvent use, and minimized waste generation compared to traditional multi-step syntheses. science.gov

Expanding the Scope of RAFT Polymerization Monomers and Architectures utilizing this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. dur.ac.uk Xanthates, such as this compound, are a class of RAFT agents that have demonstrated considerable versatility in this context. rsc.org

One of the key advantages of using this compound and related xanthates in RAFT polymerization is their compatibility with a wide range of monomers. This allows for the synthesis of a diverse array of polymers with tailored properties. Researchers are continuously exploring the use of this RAFT agent to polymerize novel monomers, leading to the creation of new materials with unique functionalities.

Furthermore, the control afforded by RAFT polymerization enables the synthesis of complex polymer architectures, including block, graft, comb, and star polymers. dur.ac.uk The use of this compound as a RAFT agent facilitates the construction of these intricate structures. Future research will likely focus on designing and synthesizing even more sophisticated polymer architectures with precisely controlled compositions and topologies for applications in fields such as nanotechnology, drug delivery, and advanced coatings.

Table 1: Examples of Polymer Architectures Synthesized using Xanthate-Mediated RAFT Polymerization

| Polymer Architecture | Description | Potential Applications |

|---|---|---|

| Block Copolymers | Linear copolymers with two or more distinct polymer chains linked together. | Drug delivery, surfactants, thermoplastic elastomers. |

| Graft Copolymers | A main polymer chain with one or more side chains of a different polymer. | Impact modifiers, compatibilizers for polymer blends. |

| Star Polymers | Multiple polymer chains radiating from a central core. | Rheology modifiers, drug delivery carriers. |

| Comb Polymers | A main polymer chain with numerous side chains, creating a comb-like structure. | Coatings, lubricants, personal care products. |

Synergistic Approaches in Multicomponent and Cascade Reactions for Complex Molecule Synthesis

The strategic combination of multiple reaction steps in a single pot, known as multicomponent reactions (MCRs) and cascade reactions, has emerged as a powerful tool for the efficient synthesis of complex molecules. nih.govmdpi.com this compound has been identified as a versatile intermediate for such processes, particularly in the synthesis of heterocyclic frameworks. arkat-usa.org The electron-withdrawing nature of the cyanomethyl group enhances the reactivity of the carbonodithioate moiety, making it an excellent participant in these complex transformations.

Future research in this area will likely focus on the design of novel MCRs and cascade sequences that leverage the unique reactivity of this compound to access a wider range of complex molecular architectures. This includes the synthesis of biologically active compounds and functional organic materials. The development of stereoselective cascade reactions involving this compound is also a significant area of interest.

Advanced Materials Design through Tailored Carbonodithioate Chemistry

The ability to precisely control the structure and functionality of molecules is paramount in the design of advanced materials with specific properties. The chemistry of carbonodithioates, including this compound, offers a versatile platform for tailoring materials at the molecular level.

Through techniques like RAFT polymerization, polymers with well-defined architectures and functionalities can be synthesized. dur.ac.uk The carbonodithioate end-group of the polymer chains can be further modified, allowing for the attachment of various functional molecules or for the creation of block copolymers with distinct properties. This level of control enables the design of materials for a wide range of applications, from responsive drug delivery systems to advanced coatings and electronics.

Moreover, the incorporation of the carbonodithioate moiety into small molecules through multicomponent and cascade reactions can lead to the development of novel functional materials. For instance, the synthesis of specific heterocyclic compounds can yield materials with interesting photophysical, electronic, or biological properties. Future research will undoubtedly continue to explore the rich chemistry of this compound to create a new generation of advanced materials with tailored functions.

Q & A

Basic: What are the recommended synthesis protocols for S-(Cyanomethyl) O-ethyl carbonodithioate, and how can purity be optimized?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution between sodium O-ethyl carbonodithioate (sodium ethyl xanthate) and cyanomethyl halides (e.g., chloroacetonitrile). Key steps include:

- Reaction Conditions: Conduct the reaction in anhydrous acetone or ethanol under nitrogen to prevent hydrolysis. Maintain a temperature of 50–60°C for 6–12 hours.

- Purification: Isolate the product via solvent evaporation, followed by recrystallization from ethanol/water (1:3 ratio) to remove unreacted salts.

- Purity Optimization: Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 4:1). High-purity yields (>95%) can be confirmed by melting point determination (compare with literature values) and elemental analysis (C, H, N, S) .

Basic: How can spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Expect signals for the ethyl group (δ 1.3–1.5 ppm, triplet, CH₃; δ 4.3–4.5 ppm, quartet, OCH₂) and cyanomethyl group (δ 3.8–4.0 ppm, singlet, SCH₂CN). The absence of thiol (-SH) peaks at δ 1.5–2.5 ppm confirms successful substitution.

- ¹³C NMR: Peaks at δ 12–15 ppm (CH₃), δ 65–70 ppm (OCH₂), δ 35–40 ppm (SCH₂CN), and δ 115–120 ppm (CN) validate the structure.

- FTIR: Strong absorption at ~2050 cm⁻¹ (C≡N stretch) and 1050–1100 cm⁻¹ (C=S stretch) are diagnostic. Compare with reference spectra of sodium O-ethyl carbonodithioate to track functional group changes .

Advanced: What role does this compound play in RAFT polymerization, and how does its structure influence polymer dispersity (Đ)?

Methodological Answer:

As a RAFT agent, the compound mediates controlled radical polymerization via a reversible chain-transfer mechanism. The cyanomethyl group enhances reactivity with vinyl monomers (e.g., styrene, acrylates):

- Mechanistic Control: The thiocarbonylthio group (C=S) stabilizes radical intermediates, reducing termination events.

- Dispersity (Đ): Optimal Đ (<1.2) is achieved by tuning the Z-group (O-ethyl) and R-group (cyanomethyl). A strong leaving group (cyanomethyl) improves initiation efficiency, while the O-ethyl group moderates radical stability.

- Validation: Use GPC to measure molecular weight distribution. Kinetic studies (e.g., linear first-order plots) confirm living polymerization behavior .

Advanced: How do structural modifications in carbonodithioate ligands (e.g., cyanomethyl substitution) affect the catalytic activity of metal clusters in CO₂ electroreduction?

Methodological Answer:

The cyanomethyl group in this compound modifies electronic and steric properties of metal clusters (e.g., Cu₈), influencing CO₂ reduction pathways:

- Electronic Effects: The electron-withdrawing CN group increases metal center electrophilicity, enhancing CO₂ adsorption.

- Catalytic Selectivity: Clusters with cyanomethyl ligands favor formate production (Faradaic efficiency >80%) over CO or CH₄. Compare with clusters ligated by O-ethyl carbonodithioate (see Table 1).

- Experimental Design: Perform cyclic voltammetry (CV) in CO₂-saturated 0.1 M KHCO₃. Use in-situ FTIR to detect intermediates (e.g., *COOH, *HCOO⁻) .

Table 1. Ligand Effects on Cu₈ Cluster Catalysis

| Ligand Structure | Main Product | Faradaic Efficiency (%) | Reference |

|---|---|---|---|

| O-ethyl carbonodithioate | CO | 65 | |

| S-(Cyanomethyl) O-ethyl | Formate | 82 |

Advanced: How can computational methods predict the reactivity of this compound in organometallic complexes?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to analyze bond lengths (e.g., C=S, C≡N) and charge distribution. The cyanomethyl group’s electron-withdrawing nature lowers the LUMO energy, favoring nucleophilic attack on metal centers.

- Reactivity Prediction: Simulate binding energies with transition metals (e.g., Sn, Cu). Higher binding energy (~250 kJ/mol for Sn complexes) correlates with stable complexes and slower polymerization rates.

- Validation: Compare computational results with experimental X-ray crystallography data (e.g., Sn-S bond lengths in organotin(IV) derivatives) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN traces).

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and flame-resistant lab coats (cyanomethyl groups are flammable).

- Storage: Keep in amber glass bottles under nitrogen at 4°C to prevent photodegradation and moisture ingress.

- Emergency Measures: Neutralize spills with 10% sodium hypochlorite solution to degrade cyanide species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.